![molecular formula C14H11NO4 B5677556 4-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5677556.png)
4-{[3-(2-furyl)acryloyl]amino}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[3-(2-furyl)acryloyl]amino}benzoic acid often involves complex reactions. For instance, the Stobbe condensation method is used to cyclize certain precursors to produce benzofuran derivatives, illustrating a method to synthesize structurally related compounds (Abdel‐Wahhab & El-Assal, 1968). Similarly, the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, showcasing a technique for synthesizing compounds with similar furyl and acryloyl functionalities (Pevzner, 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-{[3-(2-furyl)acryloyl]amino}benzoic acid has been extensively studied. For example, X-ray diffraction and density functional theory (DFT) have been employed to confirm the structures of furan compound intermediates, providing insights into the conformation and molecular geometry of similar compounds (Gong et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of 4-{[3-(2-furyl)acryloyl]amino}benzoic acid analogs includes various cycloaddition reactions and acylation processes. For instance, cycloaddition reactions of furfurylsubstituted homoallylamines illustrate the type of reactions that compounds containing furyl and acryloyl groups might undergo, demonstrating their potential in synthesizing complex molecular architectures (Varlamov et al., 2006).
Physical Properties Analysis
The physical properties of related compounds have been characterized through various spectroscopic and crystallographic techniques, elucidating properties like crystal structure and spectral characteristics. For example, the structure of 4-(3-Benzoylthioureido)benzoic acid was examined crystallographically, providing a basis for understanding the physical properties of similar compounds (Aydın et al., 2010).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the utility of 4-{[3-(2-furyl)acryloyl]amino}benzoic acid and its derivatives. The reactions of tetrachloro-o-benzoquinone with acrylophenones carrying a furyl residue, for example, reveal insights into the electrophilic and nucleophilic properties of the furyl group in acryloyl compounds (Latif et al., 1975).
properties
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRYCYGSGTMOM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoic acid |
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